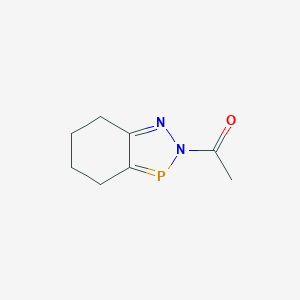
1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phosphine with an azide, followed by cyclization to form the desired heterocycle. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is typically carried out at room temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base like triethylamine and are conducted in solvents like acetonitrile or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also interact with biological targets, such as enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetyl-3,4,5,6-tetrahydropyridine: Similar in structure but lacks the phosphorus atom.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Contains a similar acetyl group but has a different ring structure.
Uniqueness
1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone is unique due to the presence of both nitrogen and phosphorus atoms within its ring structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
137152-49-9 |
|---|---|
Formule moléculaire |
C8H11N2OP |
Poids moléculaire |
182.16 g/mol |
Nom IUPAC |
1-(4,5,6,7-tetrahydro-1,2,3-benzodiazaphosphol-2-yl)ethanone |
InChI |
InChI=1S/C8H11N2OP/c1-6(11)10-9-7-4-2-3-5-8(7)12-10/h2-5H2,1H3 |
Clé InChI |
OIBNJUXBTBYNSI-UHFFFAOYSA-N |
SMILES |
CC(=O)N1N=C2CCCCC2=P1 |
SMILES canonique |
CC(=O)N1N=C2CCCCC2=P1 |
Synonymes |
2H-1,2,3-Benzodiazaphosphole, 2-acetyl-4,5,6,7-tetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















